
2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone, also known as FMIQ, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor, which results in the modulation of dopamine neurotransmission. 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has also been shown to inhibit the activity of the NMDA receptor, which may contribute to its antinociceptive and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, a brain region that is involved in reward processing and motor control. 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has also been shown to enhance the activity of the prefrontal cortex, a brain region that is involved in working memory and decision-making processes. In addition, 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to reduce the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neuropsychiatric disorders. Additionally, 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is its relatively low potency, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research on 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One possible avenue of investigation is the development of 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone-based medications for the treatment of neuropsychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. Another area of interest is the elucidation of the precise mechanisms underlying 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone's effects on dopamine neurotransmission and NMDA receptor activity. Finally, further research is needed to explore the potential anti-inflammatory effects of 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone and its potential applications in the treatment of pain and other inflammatory conditions.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the reaction of 4-fluorophenylacetonitrile with 7-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product, 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. The purity of the compound can be enhanced by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a high affinity for the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Additionally, 2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to possess antinociceptive and anti-inflammatory properties, making it a potential candidate for the development of novel pain medications.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-7-4-14-8-9-20(12-15(14)11-17)18(21)10-13-2-5-16(19)6-3-13/h2-7,11H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKUKWSMIPQBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(C2)C(=O)CC3=CC=C(C=C3)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

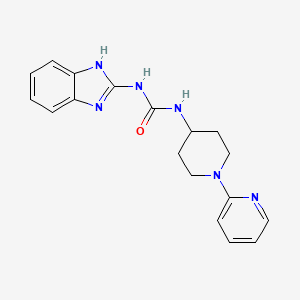
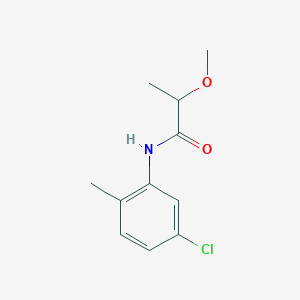
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)


![3-[(4-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527815.png)

![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)
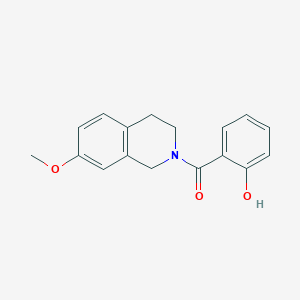
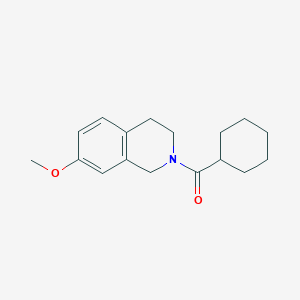
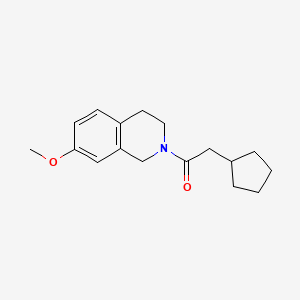
![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
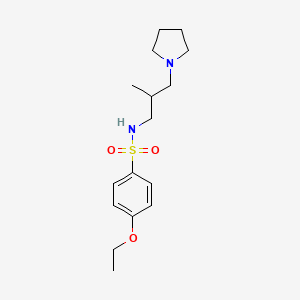
![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7527877.png)